6,7,8-Trifluoroquinoline 6,7,8-Trifluoroquinoline
Brand Name: Vulcanchem
CAS No.: 5280-09-1
VCID: VC7978542
InChI: InChI=1S/C9H4F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H
SMILES: C1=CC2=CC(=C(C(=C2N=C1)F)F)F
Molecular Formula: C9H4F3N
Molecular Weight: 183.13 g/mol

6,7,8-Trifluoroquinoline

CAS No.: 5280-09-1

Cat. No.: VC7978542

Molecular Formula: C9H4F3N

Molecular Weight: 183.13 g/mol

* For research use only. Not for human or veterinary use.

6,7,8-Trifluoroquinoline - 5280-09-1

Specification

CAS No. 5280-09-1
Molecular Formula C9H4F3N
Molecular Weight 183.13 g/mol
IUPAC Name 6,7,8-trifluoroquinoline
Standard InChI InChI=1S/C9H4F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H
Standard InChI Key HOKAPVMZVHFVPK-UHFFFAOYSA-N
SMILES C1=CC2=CC(=C(C(=C2N=C1)F)F)F
Canonical SMILES C1=CC2=CC(=C(C(=C2N=C1)F)F)F

Introduction

Structural and Chemical Identity of 6,7,8-Trifluoroquinoline

Molecular Framework and Substituent Effects

6,7,8-Trifluoroquinoline (C9_9H4_4F3_3N) consists of a quinoline backbone—a fused benzene and pyridine ring—with fluorine atoms at the 6th, 7th, and 8th positions. The electron-withdrawing nature of fluorine atoms induces significant electronic effects, including reduced electron density at the aromatic core and increased resistance to oxidative degradation . Comparative analysis with 8-(trifluoromethyl)quinoline (C10_{10}H6_6F3_3N) reveals distinct physicochemical profiles:

  • Molecular Weight: 197.16 g/mol (8-(trifluoromethyl)quinoline) vs. ~179.12 g/mol (theoretical for 6,7,8-trifluoroquinoline).

  • LogP: 3.25 (8-(trifluoromethyl)quinoline) , suggesting high lipophilicity, a trait likely shared by 6,7,8-trifluoroquinoline.

Table 1: Comparative Properties of Fluorinated Quinolines

Property8-(Trifluoromethyl)quinoline Ethyl 6,7,8-Trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Molecular FormulaC10_{10}H6_6F3_3NC12_{12}H8_8F3_3NO3_3
Boiling Point244°CDecomposes at 275°C
Density1.311 g/cm³Not reported
LogP3.25Not reported

Spectroscopic Characterization

While direct data for 6,7,8-trifluoroquinoline is unavailable, related compounds exhibit distinctive NMR and mass spectral features:

  • 19F^{19}\text{F} NMR: Fluorine atoms in analogous trifluorinated compounds resonate near −62 ppm .

  • Mass Spectrometry: Molecular ion peaks align with theoretical masses, with fragmentation patterns reflecting loss of fluorine atoms or substituents .

Synthetic Methodologies

Electrochemical Fluorination

The regioselective electrolytic fluorination of quinolines, as demonstrated by Spurlin et al., employs HF:pyridine as both electrolyte and fluorinating agent . This method achieves difluorination at positions 5 and 8 under mild conditions (room temperature, 10–20 mA/cm2^2). Adapting this protocol for 6,7,8-trifluorination would require strategic substrate pre-functionalization or modified reaction conditions to favor triple substitution.

Pyridoannelation Strategies

A novel approach involves the use of propyniminium salts (e.g., 1-CF3_3-substituted derivatives) and diaminonaphthalenes to construct fused quinoline systems . While this method targets CF3_3-substituted quinolinoquinolines, analogous reactions with fluorinated building blocks could yield 6,7,8-trifluoroquinoline. Key steps include:

  • Aza-Michael Addition: Formation of vinamidinium intermediates.

  • Thermal Cyclization: Intramolecular ring closure at 80–100°C .

Functionalization of Quinoline Precursors

Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, a closely related compound, is synthesized via cyclization of fluorinated aniline derivatives . Decarboxylation and reduction of such intermediates could yield 6,7,8-trifluoroquinoline.

Physicochemical Properties

Thermal Stability and Solubility

Fluorination enhances thermal stability, as evidenced by the decomposition temperature of 275°C for ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate . The compound’s solubility is likely limited in polar solvents due to high lipophilicity (LogP ~3), consistent with 8-(trifluoromethyl)quinoline .

Electronic Effects

The trifluoro substitution pattern induces strong electron-withdrawing effects, quantified by Hammett constants (σm=0.43σ_m = 0.43 for fluorine) . This polarizes the aromatic system, increasing reactivity toward electrophilic substitution at electron-rich positions (e.g., C-5).

Applications in Pharmaceutical and Material Sciences

Antitumor and Photodynamic Therapy

6,7,8-Trifluoroquinoline derivatives exhibit phototoxic effects via radical generation upon UV irradiation, a mechanism observed in 6,8-dihalogenated quinolones . This property is exploitable in photochemotherapeutic agents for targeted cancer cell apoptosis.

Agrochemical Development

Fluorinated quinolines are integral to modern agrochemicals due to their metabolic stability and bioavailability . The 6,7,8-trifluoro derivative could serve as a lead compound for fungicides or herbicides.

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